molecular formula C12H9F7N2O2 B2720739 2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole CAS No. 478050-26-9

2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole

Cat. No.: B2720739
CAS No.: 478050-26-9
M. Wt: 346.205
InChI Key: UTVVJENZPMFYSB-UHFFFAOYSA-N
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Description

2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole is a fluorinated benzimidazole derivative. This compound is notable for its unique chemical structure, which includes a heptafluoropropyl group and two methoxy groups attached to the benzimidazole core. The presence of fluorine atoms imparts distinct physicochemical properties, such as high thermal stability and resistance to oxidative degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4,7-dimethoxy-1H-1,3-benzimidazole.

    Introduction of Heptafluoropropyl Group: The heptafluoropropyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 4,7-dimethoxy-1H-1,3-benzimidazole with a suitable heptafluoropropylating agent, such as 1,1,2,2,3,3,3-heptafluoropropyl iodide, in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution process.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced benzimidazole derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its stability and unique pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-1,3-benzimidazole: Lacks the methoxy groups, resulting in different physicochemical properties.

    4,7-dimethoxy-1H-1,3-benzimidazole: Lacks the heptafluoropropyl group, leading to lower thermal stability and different reactivity.

Uniqueness

2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole is unique due to the combination of the heptafluoropropyl group and methoxy groups, which confer high thermal stability, resistance to oxidative degradation, and unique reactivity. These properties make it particularly valuable in applications requiring robust and stable compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F7N2O2/c1-22-5-3-4-6(23-2)8-7(5)20-9(21-8)10(13,14)11(15,16)12(17,18)19/h3-4H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVVJENZPMFYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)N=C(N2)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F7N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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